molecular formula C18H18N4O2 B3922760 N-[(4-methoxyphenyl)methyl]-2,5-dimethyl-N-prop-2-ynyl-[1,3]oxazolo[5,4-d]pyrimidin-7-amine

N-[(4-methoxyphenyl)methyl]-2,5-dimethyl-N-prop-2-ynyl-[1,3]oxazolo[5,4-d]pyrimidin-7-amine

Cat. No.: B3922760
M. Wt: 322.4 g/mol
InChI Key: PVEGONALNLADGI-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2,5-dimethyl-N-prop-2-ynyl-[1,3]oxazolo[5,4-d]pyrimidin-7-amine is a complex organic compound that belongs to the class of oxazolo[5,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2,5-dimethyl-N-prop-2-ynyl-[1,3]oxazolo[5,4-d]pyrimidin-7-amine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents like phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2,5-dimethyl-N-prop-2-ynyl-[1,3]oxazolo[5,4-d]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-2,5-dimethyl-N-prop-2-ynyl-[1,3]oxazolo[5,4-d]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2,5-dimethyl-N-prop-2-ynyl-[1,3]oxazolo[5,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-Hydroxy-2-quinolones

Uniqueness

N-[(4-methoxyphenyl)methyl]-2,5-dimethyl-N-prop-2-ynyl-[1,3]oxazolo[5,4-d]pyrimidin-7-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its fused oxazole and pyrimidine rings make it a valuable scaffold for the development of new therapeutic agents .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2,5-dimethyl-N-prop-2-ynyl-[1,3]oxazolo[5,4-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-5-10-22(11-14-6-8-15(23-4)9-7-14)17-16-18(20-12(2)19-17)24-13(3)21-16/h1,6-9H,10-11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEGONALNLADGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C(=N1)OC(=N2)C)N(CC#C)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-methoxyphenyl)methyl]-2,5-dimethyl-N-prop-2-ynyl-[1,3]oxazolo[5,4-d]pyrimidin-7-amine
Reactant of Route 2
N-[(4-methoxyphenyl)methyl]-2,5-dimethyl-N-prop-2-ynyl-[1,3]oxazolo[5,4-d]pyrimidin-7-amine
Reactant of Route 3
N-[(4-methoxyphenyl)methyl]-2,5-dimethyl-N-prop-2-ynyl-[1,3]oxazolo[5,4-d]pyrimidin-7-amine
Reactant of Route 4
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N-[(4-methoxyphenyl)methyl]-2,5-dimethyl-N-prop-2-ynyl-[1,3]oxazolo[5,4-d]pyrimidin-7-amine
Reactant of Route 5
Reactant of Route 5
N-[(4-methoxyphenyl)methyl]-2,5-dimethyl-N-prop-2-ynyl-[1,3]oxazolo[5,4-d]pyrimidin-7-amine
Reactant of Route 6
Reactant of Route 6
N-[(4-methoxyphenyl)methyl]-2,5-dimethyl-N-prop-2-ynyl-[1,3]oxazolo[5,4-d]pyrimidin-7-amine

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